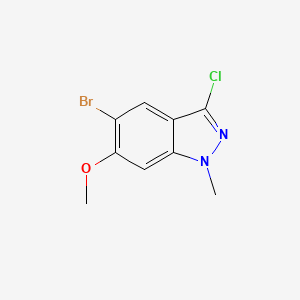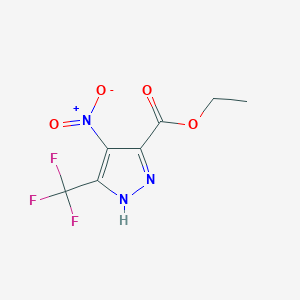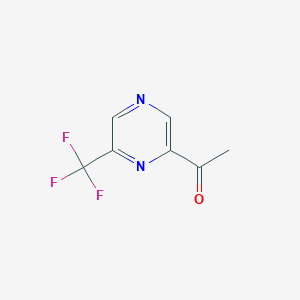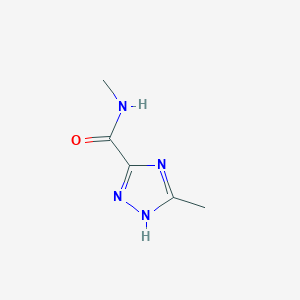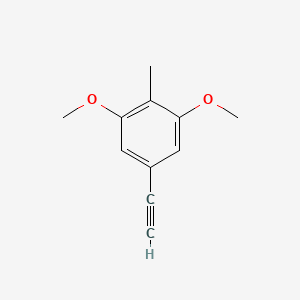
5-Ethynyl-1,3-dimethoxy-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethynyl-1,3-dimethoxy-2-methylbenzene is an organic compound with the molecular formula C11H12O2. It is a derivative of benzene, featuring ethynyl, dimethoxy, and methyl substituents. This compound is of interest in various fields of research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-1,3-dimethoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethynylation of 1,3-dimethoxy-2-methylbenzene using ethynylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
化学反応の分析
Types of Reactions
5-Ethynyl-1,3-dimethoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
5-Ethynyl-1,3-dimethoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Ethynyl-1,3-dimethoxy-2-methylbenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in nucleophilic addition reactions, while the dimethoxy and methyl groups can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
- 5-Ethenyl-1,3-dimethoxy-2-methylbenzene
- 2,3-Dimethoxytoluene
- 2,3-Dimethoxy-5-methyl-1,4-benzoquinone
Uniqueness
5-Ethynyl-1,3-dimethoxy-2-methylbenzene is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to similar compounds. This makes it a valuable compound for specific applications in research and industry.
特性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
5-ethynyl-1,3-dimethoxy-2-methylbenzene |
InChI |
InChI=1S/C11H12O2/c1-5-9-6-10(12-3)8(2)11(7-9)13-4/h1,6-7H,2-4H3 |
InChIキー |
OLJKLLJAIZIRNW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1OC)C#C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole](/img/structure/B13121742.png)
![2-(Difluoromethyl)thiazolo[5,4-c]pyridine](/img/structure/B13121751.png)

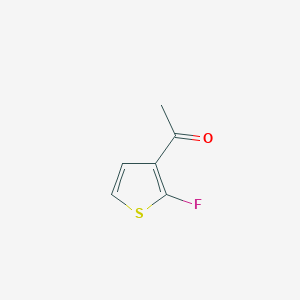
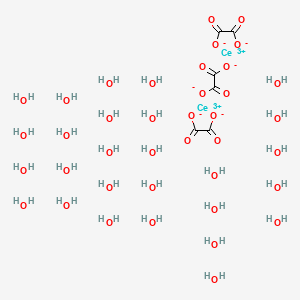

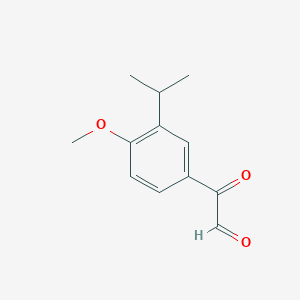
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13121794.png)

